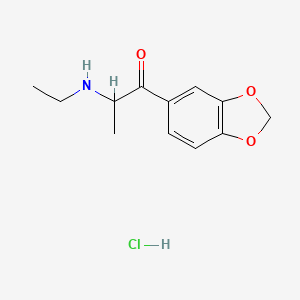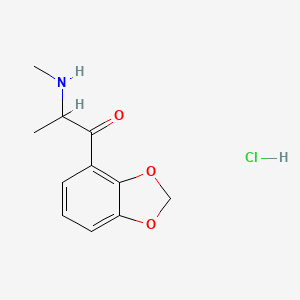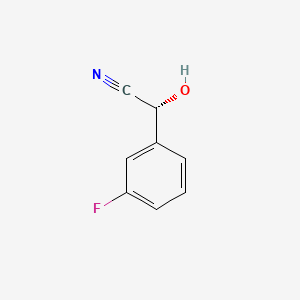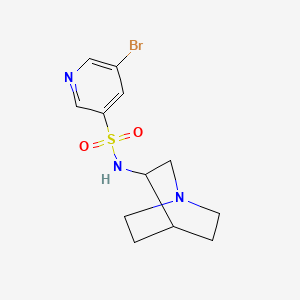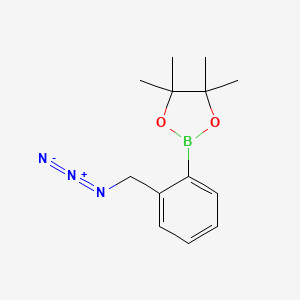![molecular formula C15H23N3O2 B594195 tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1330754-01-2](/img/structure/B594195.png)
tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Descripción general
Descripción
Tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (TBPPC) is an important organic compound that is widely used in the field of organic synthesis and has many applications in scientific research. It has been used in a variety of contexts, including as a starting material for the synthesis of various other compounds, as a reagent for chemical reactions, and as a catalyst for biochemical and physiological processes. TBPPC has also been used in the study of drug metabolism and other physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be achieved through a multi-step reaction process starting from commercially available starting materials. The first step involves the synthesis of tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, which is then reacted with tert-butyl chloroformate to yield the final product.
Starting Materials
2,4-diamino-6-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine, tert-butyl chloroformate, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate
Reaction
Step 1: Synthesis of tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate by reacting 2,4-diamino-6-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine with tert-butyl chloroformate in the presence of triethylamine in dichloromethane at room temperature for 24 hours., Step 2: Purification of the crude product by washing with water, drying over sodium sulfate, and evaporating the solvent., Step 3: Synthesis of tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate by reacting tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate with tert-butyl chloroformate in the presence of triethylamine in dichloromethane at room temperature for 24 hours., Step 4: Purification of the final product by washing with water, drying over sodium sulfate, and evaporating the solvent.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has been used in a variety of scientific research applications, including as a starting material for the synthesis of various other compounds, as a reagent for chemical reactions, and as a catalyst for biochemical and physiological processes. tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has also been used in the study of drug metabolism and other physiological processes. For example, it has been used to investigate the metabolism of drugs such as ibuprofen, and has been used to study the mechanism of action of other drugs such as aspirin. tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has also been used to study the effects of drugs on the human body, and has been used to investigate the physiological effects of certain drugs on the cardiovascular system.
Mecanismo De Acción
Tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate acts as a catalyst for biochemical and physiological processes. It is believed to catalyze the hydrolysis of certain compounds, including esters and amides. It is also believed to act as a proton donor, which can facilitate the transfer of protons between molecules. In addition, tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is thought to act as an inhibitor of certain enzymes, which can affect the rate of certain biochemical reactions.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition can have a variety of effects, including the reduction of inflammation and pain. tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has also been found to have an effect on the metabolism of certain drugs, including ibuprofen and aspirin. In addition, tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has been found to have an effect on the cardiovascular system, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of contexts. In addition, it is relatively non-toxic, making it safe for use in laboratory experiments. However, tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is also limited in its use in laboratory experiments. It is not very soluble in water, making it difficult to use in certain experiments. In addition, it is not very reactive, making it difficult to use in certain reactions.
Direcciones Futuras
The potential future directions for tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate are numerous. One potential direction is the use of tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate in the study of drug metabolism and other physiological processes. tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate could also be used to investigate the effects of drugs on the human body, as well as the mechanism of action of certain drugs. Additionally, tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate could be used to investigate the effects of certain drugs on the cardiovascular system. Finally, tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate could be used to investigate the effects of certain drugs on inflammation and pain.
Propiedades
IUPAC Name |
tert-butyl 2-tert-butyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)12-16-7-10-8-18(9-11(10)17-12)13(19)20-15(4,5)6/h7H,8-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUKVNOWPWHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856719 | |
| Record name | tert-Butyl 2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |
CAS RN |
1330754-01-2 | |
| Record name | tert-Butyl 2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



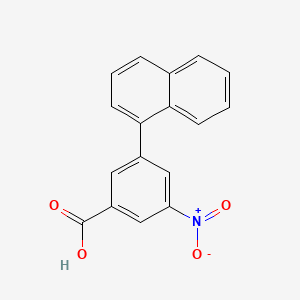
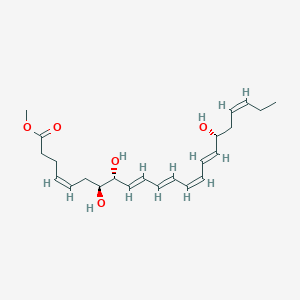
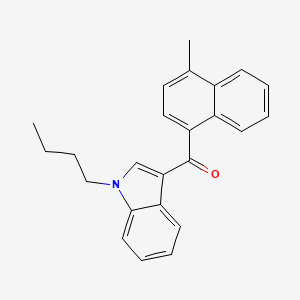

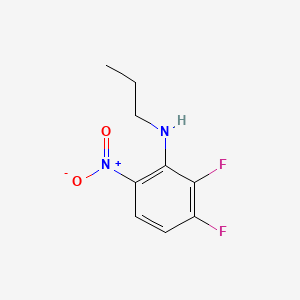
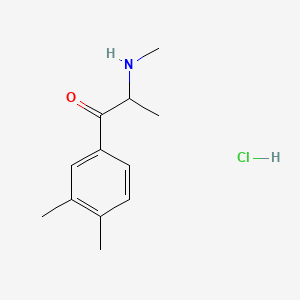
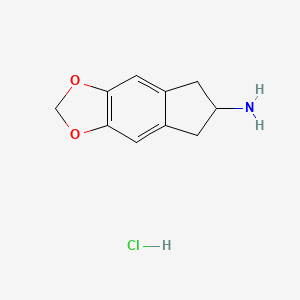
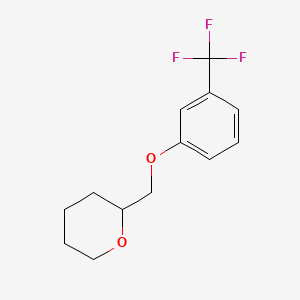
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
